(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate
Description
(Z)-Methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate is a heterocyclic compound featuring a cyclopenta[b]pyridine core substituted with thiophene moieties, a cyano group, and a methyl thioacetate ester. Its structural complexity arises from the fused cyclopentane-pyridine ring system and the Z-configuration of the thiophen-2-ylmethylene group.
Properties
IUPAC Name |
methyl 2-[[(7Z)-3-cyano-4-thiophen-2-yl-7-(thiophen-2-ylmethylidene)-5,6-dihydrocyclopenta[b]pyridin-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S3/c1-25-18(24)12-28-21-16(11-22)19(17-5-3-9-27-17)15-7-6-13(20(15)23-21)10-14-4-2-8-26-14/h2-5,8-10H,6-7,12H2,1H3/b13-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXSQXFUFGEOHA-RAXLEYEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=C2CCC(=CC3=CC=CS3)C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CSC1=C(C(=C2CC/C(=C/C3=CC=CS3)/C2=N1)C4=CC=CS4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate is a complex organic compound belonging to the cyclopenta[b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activities, and relevant research findings.
Synthesis
The synthesis of cyclopenta[b]pyridine derivatives, including the target compound, typically involves multi-step processes that can include cyclization reactions and functional group modifications. Recent studies highlight various synthetic methodologies that yield high purity and yield for such compounds, utilizing catalysts like manganese(II) triflate (Mn(OTf)₂) for oxidation reactions .
Antimicrobial Activity
Research indicates that derivatives of cyclopenta[b]pyridine exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have shown activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 2.50 to 20 µg/mL .
Anti-inflammatory Properties
Studies have also demonstrated anti-inflammatory effects associated with cyclopenta[b]pyridine derivatives. For example, compounds have been shown to stabilize human red blood cell membranes, indicating potential therapeutic applications in inflammatory conditions .
Antiviral Potential
The antiviral activity of related compounds has been documented, suggesting that this compound may also possess similar properties. Some derivatives have been identified as promising candidates for further development as antiviral agents .
Case Studies
- Antimicrobial Evaluation : A study evaluated a range of cyclopenta[b]pyridine derivatives for their antimicrobial efficacy against pathogenic bacteria. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics .
- In Vivo Studies : Investigations into the anti-inflammatory effects of these compounds in animal models showed significant reductions in inflammation markers when administered at specific dosages .
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | MIC values from 2.50 to 20 µg/mL against various bacterial strains |
| Anti-inflammatory | Stabilization of HRBC membranes; potential therapeutic applications |
| Antiviral | Promising candidates for development based on structural analogs |
| Synthesis Methodology | High yield synthesis using Mn(OTf)₂ as a catalyst for oxidation reactions |
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle : The cyclopenta[b]pyridine core in the target compound provides rigidity and π-conjugation, unlike the simpler pyridine or pyrimidine cores in analogs. This may enhance binding affinity in biological targets .
- Functional Groups : The methyl thioacetate ester balances lipophilicity and hydrolytic stability, whereas acetamide (in ) and ethyl ester (in ) groups vary in polarity and bioavailability.
Pharmacological and Physicochemical Properties
While direct data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Bioactivity: Pyridine-thioacetates (e.g., ) exhibit antimicrobial and anti-inflammatory properties.
- Solubility: The methyl ester and cyano group likely improve aqueous solubility relative to ethyl esters (e.g., ) or styryl-substituted derivatives (e.g., ).
Q & A
Q. What are the standard synthetic routes for (Z)-methyl 2-...acetate?
The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, a refluxed mixture of precursor thiosemicarbazides, chloroacetic acid, sodium acetate, and oxo-compounds in DMF-acetic acid (1:2 ratio) yields thiazolidinone derivatives, which can be recrystallized from ethanol-dioxane mixtures . A similar approach involves reacting 3-cyano-4,6-distyrylpyridin-2(1H)-thione with 2-chloroacetamide derivatives in ethanol with sodium acetate, achieving 85% yield after recrystallization .
Q. How is the compound purified after synthesis?
Purification commonly involves recrystallization from solvent mixtures like DMF-acetic acid, ethanol-dioxane (1:2), or acetic acid/water (1:1). For instance, post-reaction precipitates are filtered and recrystallized to obtain pale orange crystals with high purity .
Q. What spectroscopic methods are used for structural confirmation?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are standard for functional group analysis. X-ray crystallography is critical for resolving stereochemistry, as demonstrated in studies of analogous thiophene-pyridine hybrids .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
Bayesian optimization algorithms outperform traditional trial-and-error methods by iteratively adjusting variables (e.g., temperature, catalyst loading, solvent ratios). For example, global optimization strategies reduced experimental iterations by 30% while improving yields in analogous thiophene syntheses . Key parameters include:
Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?
Discrepancies often arise from dynamic molecular conformations or crystal packing effects. For example, X-ray crystallography of (Z)-ethyl derivatives confirmed the stereochemistry of thiophene substituents, resolving ambiguities in NMR coupling constants . Computational methods (DFT calculations) can further validate experimental data by modeling equilibrium geometries .
Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?
- Core modification : Replace the thiophene moiety with substituted furans or pyrroles to alter electronic properties .
- Side-chain functionalization : Introduce halogenated or cyano groups at the pyridine ring to modulate bioavailability .
- Stereochemical variation : Synthesize (E)-isomers to compare biological activity, leveraging controlled recrystallization or chiral catalysts .
Q. How can computational methods enhance synthesis planning?
Heuristic algorithms (e.g., genetic algorithms, Monte Carlo simulations) predict optimal reaction pathways by analyzing thermodynamic and kinetic parameters. For instance, Bayesian optimization identified ideal solvent ratios (DMF:acetic acid = 1:2) for cyclocondensation reactions, reducing side-product formation by 40% .
Data Contradiction Analysis
Q. Why do reported yields vary across synthetic protocols?
Discrepancies arise from differences in:
- Catalyst purity : Anhydrous sodium acetate (≥99%) vs. hydrated forms alters reaction kinetics .
- Recrystallization solvents : Ethanol-dioxane (1:2) yields 85% purity, while DMF-acetic acid achieves 90% but requires longer cooling times .
- Reaction scale : Milligram-scale syntheses often report higher yields due to easier heat distribution compared to bulk reactions .
Methodological Best Practices
Q. What experimental controls are essential for reproducibility?
Q. How should researchers document synthetic procedures for peer review?
Include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
